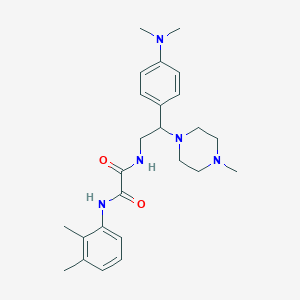

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c1-18-7-6-8-22(19(18)2)27-25(32)24(31)26-17-23(30-15-13-29(5)14-16-30)20-9-11-21(12-10-20)28(3)4/h6-12,23H,13-17H2,1-5H3,(H,26,31)(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYVTLGHPGKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 900006-28-2 |

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

Structural Characteristics

The compound features a complex structure characterized by an oxalamide backbone, which is known for its ability to interact with biological targets. The presence of dimethylamino and piperazine moieties suggests potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this oxalamide have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. Inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive functions, particularly in conditions like Alzheimer's disease .

2. Antidepressant Activity

The piperazine group is often associated with antidepressant properties, likely due to its structural similarity to known antidepressants that modulate serotonin and norepinephrine pathways. This compound may exhibit such effects through receptor binding studies yet to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this oxalamide:

Pharmacological Profile

The pharmacological profile of this compound is still under investigation; however, preliminary data suggest:

- Selectivity for Cholinergic Pathways : The compound's design indicates a potential selectivity for cholinergic pathways, which could be beneficial in treating cognitive disorders.

- Safety and Toxicity : Further studies are required to assess the safety profile and potential toxicity of this compound in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.